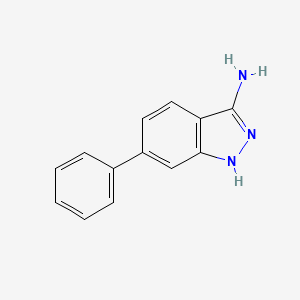

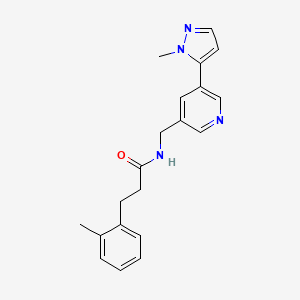

6-phenyl-1H-indazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Phenyl-1H-indazol-3-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . This compound has been used in the design and synthesis of a series of indazole derivatives, which have been evaluated for their inhibitory activities against human cancer cell lines .

Synthesis Analysis

A series of indazole derivatives, including 6-phenyl-1H-indazol-3-amine, were designed and synthesized by a molecular hybridization strategy . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The 1H NMR spectrum of the target compound shows that the single peaks appearing at chemical shifts δ: 10–13 ppm are the active hydrogens on the C-1 and C-3 amides of indazole; while the sets of peaks appearing at δ: 6–8 ppm are the aromatic hydrogens on indazole and benzene rings .Chemical Reactions Analysis

The compound 6-phenyl-1H-indazol-3-amine has been found to exhibit promising inhibitory effects against the K562 cell line, a type of chronic myeloid leukemia . It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Physical And Chemical Properties Analysis

The molecular formula of 6-phenyl-1H-indazol-3-amine is C13H11N3 and its formula weight is 209.24654 .科学的研究の応用

- Notable Result : Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. Importantly, it demonstrated selectivity for normal cells .

Antitumor Activity

Hinge-Binding Fragment

Antineoplastic Activity

Imidazole Containing Compounds

作用機序

Target of Action

The primary target of 6-phenyl-1H-indazol-3-amine is Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction pathways involved in cell proliferation, survival, development, and differentiation of a variety of cells .

Mode of Action

6-phenyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the enzymatic activity of JAK2, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of JAK2 affects multiple downstream signaling pathways. One such pathway is the p53/MDM2 pathway , which plays a critical role in regulating cell cycle and apoptosis . By inhibiting this pathway, 6-phenyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of 6-phenyl-1H-indazol-3-amine’s action include the induction of apoptosis and cell cycle arrest . For instance, one derivative of 1H-indazole-3-amine exhibited promising inhibitory effects against the K562 cell line, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Action Environment

The action, efficacy, and stability of 6-phenyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound’s synthesis can be carried out using an eco-friendly method under ultrasound irradiation . This green approach to synthesis could potentially enhance the compound’s stability and efficacy.

特性

IUPAC Name |

6-phenyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYRQAVZOZLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-1H-indazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2787645.png)

![3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2787649.png)

![4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2787650.png)

![N-(3,5-dichlorophenyl)-2-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2787651.png)

![Decahydropyrimido[1,2-a]azepin-4-one](/img/structure/B2787652.png)

![(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B2787658.png)

![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)

![2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one](/img/structure/B2787663.png)

![2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2787665.png)

![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)